molecular formula C8H14O B13458586 {Bicyclo[3.1.1]heptan-3-yl}methanol CAS No. 2919946-84-0

{Bicyclo[3.1.1]heptan-3-yl}methanol

Cat. No.: B13458586
CAS No.: 2919946-84-0
M. Wt: 126.20 g/mol
InChI Key: NFAUYJRRCUBLGG-UHFFFAOYSA-N
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Description

{Bicyclo[311]heptan-3-yl}methanol is an organic compound with the molecular formula C8H14O It is a bicyclic alcohol, characterized by a bicyclo[311]heptane framework with a hydroxymethyl group attached to the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {Bicyclo[3.1.1]heptan-3-yl}methanol typically involves the following steps:

    Starting Material: The synthesis often begins with a bicyclo[3.1.1]heptane derivative.

Industrial Production Methods

Industrial production methods for {Bicyclo[31

Chemical Reactions Analysis

Types of Reactions

{Bicyclo[3.1.1]heptan-3-yl}methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of different alcohol derivatives.

    Substitution: Formation of halides or other substituted derivatives.

Scientific Research Applications

{Bicyclo[3.1.1]heptan-3-yl}methanol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a scaffold for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {Bicyclo[3.1.1]heptan-3-yl}methanol involves its interaction with various molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. Specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{Bicyclo[3.1.1]heptan-3-yl}methanol is unique due to its specific hydroxymethyl substitution on the bicyclo[3.1.1]heptane framework. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

2919946-84-0

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

3-bicyclo[3.1.1]heptanylmethanol

InChI

InChI=1S/C8H14O/c9-5-8-3-6-1-7(2-6)4-8/h6-9H,1-5H2

InChI Key

NFAUYJRRCUBLGG-UHFFFAOYSA-N

Canonical SMILES

C1C2CC1CC(C2)CO

Origin of Product

United States

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